molecular formula C8H4ClNO2 B12854379 2-Chlorobenzo[d]oxazole-4-carbaldehyde

2-Chlorobenzo[d]oxazole-4-carbaldehyde

Cat. No.: B12854379
M. Wt: 181.57 g/mol
InChI Key: NSWAXZPHTXJSSR-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-4-carbaldehyde is a versatile chemical building block with the CAS Registry Number 1804145-84-3 and the molecular formula C 8 H 4 ClNO 2 . This compound belongs to the benzoxazole class of heterocyclic aromatic organic compounds, which consist of a benzene ring fused to an oxazole ring . The structure features a reactive aldehyde group at the 4-position and a chlorine substituent at the 2-position of the benzoxazole core, making it a valuable intermediate for further synthetic elaboration in medicinal chemistry and materials science research. The primary research value of this compound lies in its role as a key precursor for the synthesis of more complex molecules, particularly in the development of novel compounds with potential biological activity. Oxazole and benzoxazole derivatives are extensively investigated in pharmaceutical research for their wide spectrum of biological properties, including significant antimicrobial potential against various bacterial and fungal strains . The specific substitution pattern of this reagent, particularly the aldehyde functionality, allows researchers to efficiently introduce the benzoxazole scaffold into larger molecular architectures through condensation, nucleophilic addition, and other carbonyl-based reactions. In research applications, this compound serves as a crucial intermediate for constructing molecular libraries for high-throughput screening against biological targets. The chlorination at the 2-position provides a reactive site for metal-catalyzed cross-coupling reactions, while the aldehyde group enables the formation of Schiff bases, hydrazones, and other derivatives that are valuable in drug discovery programs. The compound's molecular weight is 181.58 g/mol, and it has a calculated topological polar surface area of 43.1 Ų , a property relevant to drug design as it influences membrane permeability and bioavailability. This product is intended for research purposes only in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-4-carbaldehyde

InChI

InChI=1S/C8H4ClNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-4H

InChI Key

NSWAXZPHTXJSSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)C=O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

A common starting material is 2-nitro-4-methylphenol , which undergoes a sequence of reduction, cyclization, chlorination, and oxidation to yield the target compound. This approach is well-documented in patent literature and research articles.

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Reduction 2-nitro-4-methylphenol, Pd/C, H2, MeOH 2-amino-4-methylphenol ~87% (13g from 15g starting)
2 Cyclization Potassium ethyl xanthate, pyridine, reflux 5-methyl benzo[d]oxazole-2(3H)-thione ~75% (9g from 12g amine)
3 Chlorination Sulfur oxychloride, reflux 2-chloro-5-methyl benzo[d]oxazole ~90% (7.2g from 8g thione)
4 Oxidation Tin anhydride, methylene dichloride, RT 2-chlorobenzo[d]oxazole-5-carbaldehyde ~40% (2.9g from 6g chlorinated)

Data adapted from patent CN104292179A describing a similar compound synthesis pathway

Cyclization Techniques

Cyclization to form the benzoxazole ring is a critical step. It can be achieved by:

Recent green chemistry approaches employ ionic liquids and nanocatalysts to improve efficiency and reduce environmental impact. For example, imidazolium chlorozincate(II) ionic liquids catalyze the condensation of 2-aminophenol with benzaldehydes under mild sonication and moderate heating, yielding benzoxazoles efficiently.

Chlorination Methods

Chlorination at the 2-position of the benzoxazole ring is typically performed using:

  • Sulfur oxychloride (SOCl2) under reflux conditions, which converts the thione intermediate to the chlorinated benzoxazole.
  • Alternative chlorinating agents include phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) in some protocols.

Oxidation to Aldehyde

The introduction of the aldehyde group at the 4-position can be achieved by:

  • Oxidation of methyl groups on the benzoxazole ring using tin anhydride in methylene dichloride at room temperature.
  • Other oxidants such as selenium dioxide or manganese dioxide may be used depending on substrate sensitivity.

Alternative Synthetic Routes

Smiles Rearrangement and Cyanation Approaches

Recent research has demonstrated the synthesis of 2-aminobenzoxazoles and derivatives via:

  • Reaction of o-aminophenols with electrophilic cyanating agents under Lewis acid catalysis
  • Smiles rearrangement of benzoxazole-2-thiols activated by chloroacetyl chloride

These methods provide access to functionalized benzoxazoles that can be further modified to introduce chlorine and aldehyde groups.

Summary Table of Preparation Methods

Methodology Starting Material(s) Key Reagents/Conditions Advantages Limitations
Reduction → Cyclization → Chlorination → Oxidation 2-nitro-4-methylphenol Pd/C, H2; potassium ethyl xanthate; SOCl2; tin anhydride High specificity; well-documented Multi-step; moderate overall yield
Fischer Oxazole Synthesis Cyanohydrin + Aldehyde Anhydrous HCl, dry ether Mild conditions; versatile Requires suitable cyanohydrins
Ionic Liquid Catalysis 2-aminophenol + Benzaldehyde Imidazolium chlorozincate(II), sonication, 70°C Green chemistry; reusable catalyst Limited to benzoxazole formation
Smiles Rearrangement Benzoxazole-2-thiol + Chloroacetyl chloride Lewis acid, reflux in toluene Good yields; nontoxic reagents Requires specific intermediates

Research Findings and Notes

  • The patent CN104292179A provides a detailed synthetic route with experimental conditions and yields for a closely related compound, 2-chlorobenzo[d]oxazole-5-formaldehyde, which shares synthetic principles with the 4-carbaldehyde isomer.
  • Green synthetic methods using ionic liquids and magnetic nanocatalysts have been reported to improve sustainability and reduce reaction times for benzoxazole synthesis.
  • Analytical techniques such as column chromatography, GCMS, and NMR are essential for purification and structural confirmation of intermediates and final products.
  • The aldehyde functional group in 2-chlorobenzo[d]oxazole-4-carbaldehyde allows for further chemical transformations, making it a valuable intermediate in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazole-4-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorobenzo[d]oxazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

5-Chloro-2-phenyloxazole-4-carbaldehyde (3a)

  • Structure: Non-fused oxazole ring with a phenyl group at position 2 and a formyl group at position 3.
  • Physical Properties :
    • Melting point: 92–94°C .
    • IR peaks: 1688 cm⁻¹ (C=O stretch), 3073 cm⁻¹ (C–H aromatic) .
    • NMR
  • $ ^1H $: δ 9.99 (s, 1H, CHO), 8.06 (d, 2H, J = 6.8 Hz, aromatic) .
  • $ ^{13}C $: δ 182.1 (CHO), 161.1 (oxazole C2) .

5-Chloro-2-(3-chlorophenyl)oxazole-4-carbaldehyde (3b)

  • Structure : Similar to 3a but with a 3-chlorophenyl substituent.
  • Impact of Substituents : The additional chlorine enhances electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to 2-chlorobenzo[d]oxazole-4-carbaldehyde .

JSF-4298

  • Structure : Replaces oxazole with a thiazole ring (sulfur instead of oxygen).
  • Key Differences :
    • Sulfur’s lower electronegativity increases electron density, enhancing nucleophilicity.
    • Thiazole derivatives like JSF-4298 exhibit distinct biological activity profiles in Mtb inhibition studies compared to oxazole-based analogs .

Key Findings:

Electronic Effects: The fused benzo ring in 2-chlorobenzo[d]oxazole-4-carbaldehyde enhances π-stacking interactions, critical for binding in biological targets, whereas non-fused analogs like 3a lack this feature .

Substituent Influence: Chlorine at position 2 in benzo[d]oxazole derivatives improves metabolic stability compared to non-chlorinated analogs .

Heteroatom Impact : Thiazole-based JSF-4298 shows reduced Mtb inhibition compared to oxazole derivatives, highlighting oxygen’s role in target engagement .

Research Implications

  • Medicinal Chemistry : The chloro and formyl groups in 2-chlorobenzo[d]oxazole-4-carbaldehyde provide anchor points for derivatization, enabling SAR studies for optimizing drug candidates .
  • Material Science : Enhanced conjugation in benzo[d]oxazole derivatives suggests utility in organic electronics, contrasting with simpler oxazoles like 3a .

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